molecular formula C9H18N2O3 B076953 Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 14000-66-9

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No. B076953
CAS RN: 14000-66-9
M. Wt: 202.25 g/mol
InChI Key: MHBJYKMWVCDLPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate involves several chemical reactions, starting from piperazine or its derivatives. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative have been synthesized and characterized, indicating the versatility of piperazine derivatives in synthetic chemistry (Kulkarni et al., 2016). Additionally, the preparation of differentially protected 2-(hydroxymethyl)piperazines demonstrates the adaptability of piperazine-based compounds for various synthetic applications (Gao & Renslo, 2007).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, has been elucidated through techniques like X-ray diffraction analysis. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, reveals specific conformational features, such as the chair conformation of the piperazine ring and the dihedral angles formed with the benzene ring, providing insights into the structural characteristics of piperazine derivatives (Faizi et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives, including ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, undergo various chemical reactions, showcasing their reactivity and chemical properties. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the reactivity of piperazine derivatives in amination reactions, highlighting their potential in synthesizing biologically active compounds (Ya-hu, 2010).

Physical Properties Analysis

The physical properties of ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, such as solubility, melting point, and crystalline form, are crucial for its application in various fields. While specific studies on these properties for ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate were not found, research on related piperazine derivatives provides valuable insights. For example, the synthesis and characterization of differentially protected 2-(hydroxymethyl)piperazines reveal important physical properties relevant to their use in chemical synthesis and pharmaceutical applications (Gao & Renslo, 2007).

Chemical Properties Analysis

The chemical properties of ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, such as reactivity, stability, and compatibility with other chemical reagents, are vital for its application in chemical synthesis. The study of piperazine derivatives, such as the reaction of N-(2-Pyridinyl)piperazines with CO and ethylene, showcases the chemical versatility and potential of piperazine-based compounds in catalytic processes (Ishii et al., 1997).

Scientific Research Applications

Therapeutic Uses and Molecular Design

Piperazine derivatives, including Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, are of significant interest in drug design due to their versatility and broad therapeutic potential. These compounds are found in a variety of drugs with diverse therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective agents, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly alter the medicinal properties of the molecules, making them a flexible building block for drug discovery. This versatility underscores the potential of piperazine derivatives in addressing a wide range of diseases, suggesting a need for further therapeutic investigations on this motif (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues play a crucial role in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight the compound's significant anti-mycobacterial properties. This review emphasizes the importance of piperazine as a vital component in developing safer, selective, and cost-effective anti-mycobacterial agents, pointing towards its potential in TB drug regimens (Girase et al., 2020).

Pharmaceutical Applications

The incorporation of piperazine and morpholine analogues into pharmaceutical compounds has been extensively researched for their broad spectrum of pharmacological activities. Recent scientific efforts have focused on synthesizing derivatives of these nuclei to explore their potent pharmacophoric activities. The ongoing development of new methods for the synthesis of piperazine and morpholine derivatives indicates a growing interest in these compounds for pharmaceutical applications, highlighting their potential in creating effective therapeutic agents (Mohammed et al., 2015).

Antidepressant Compounds

A significant number of marketed antidepressants feature a piperazine substructure, suggesting its importance in the development of novel antidepressants. This is partly due to the favorable CNS pharmacokinetic profile provided by the piperazine moiety, which plays a crucial role in specific binding conformations of these agents. The prevalence of the piperazine substructure in antidepressant drugs underlines its potential in enhancing the efficacy and potency of these medications, making it a focal point for research into novel antidepressant compounds (Kumar et al., 2021).

Cytoprotective Agents

Trimetazidine, a piperazine derivative, exemplifies the cytoprotective action of these compounds, particularly in the treatment of angina pectoris without major haemodynamic effects. The metabolic cytoprotective action of trimetazidine and potentially similar compounds is an area of active research, exploring mechanisms such as positive influence on myocardial energetic metabolism and reduction in fatty acid utilization. These findings point to the broader applicability of piperazine derivatives as cytoprotective agents, supporting their use in various therapeutic contexts (Cargnoni et al., 1999).

properties

IUPAC Name

ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBJYKMWVCDLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281616
Record name ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60281616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

CAS RN

14000-66-9
Record name 14000-66-9
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Record name ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14000-66-9
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